molecular formula C17H18N2O2S2 B14653883 10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- CAS No. 53123-07-2

10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)-

Cat. No.: B14653883
CAS No.: 53123-07-2
M. Wt: 346.5 g/mol
InChI Key: UPNGBHXCFZCJMB-UHFFFAOYSA-N
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Description

10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- typically involves multiple steps, starting from phenothiazine. The general synthetic route includes:

    Nitration and Reduction: Phenothiazine is first nitrated to introduce nitro groups, which are then reduced to amine groups.

    Carboxylation: The amine groups are converted to carboxamide groups through a carboxylation reaction.

    Methoxylation: Introduction of the methoxy group is achieved through a methoxylation reaction, often using methanol and a suitable catalyst.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration and Reduction: Large-scale nitration and reduction of phenothiazine.

    Continuous Carboxylation: Continuous flow reactors are used for efficient carboxylation.

    Catalytic Methoxylation: Catalytic methoxylation in large reactors.

    Automated Thioether Formation:

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The methoxy and methylthioethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an antipsychotic and antihistamine agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- involves interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with dopamine and serotonin receptors, which are crucial in the regulation of mood and behavior.

    Pathways Involved: It modulates neurotransmitter pathways, leading to its potential antipsychotic effects. Additionally, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 10H-Phenothiazine-10-carboxamide, N-[2-(ethylthio)ethyl]-2-methoxy-
  • 10-methyl-10H-phenothiazine
  • Phenothiazine-10-carboxamide

Uniqueness

10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy and methylthioethyl groups enhances its potential as a pharmaceutical agent and its versatility in chemical synthesis.

Properties

CAS No.

53123-07-2

Molecular Formula

C17H18N2O2S2

Molecular Weight

346.5 g/mol

IUPAC Name

2-methoxy-N-(2-methylsulfanylethyl)phenothiazine-10-carboxamide

InChI

InChI=1S/C17H18N2O2S2/c1-21-12-7-8-16-14(11-12)19(17(20)18-9-10-22-2)13-5-3-4-6-15(13)23-16/h3-8,11H,9-10H2,1-2H3,(H,18,20)

InChI Key

UPNGBHXCFZCJMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)NCCSC

Origin of Product

United States

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